molecular formula C16H12N4OS B8520248 5-(Benzenesulfinyl)-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 923582-80-3

5-(Benzenesulfinyl)-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8520248
M. Wt: 308.4 g/mol
InChI Key: ZMSMLZXVPHIYSO-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

A mixture of sulfide 8 (20 mg, 0.068 mmol) and 30% aqueous H2O2 (10.5 μL, 0.103 mmol) in glacial acetic acid (224 μL) was stirred for 72 h then purified by preparative LCMS (column LUNA 10 μl C18(2) 00G-4253-V0 250×50 mm) using water—acetonitrile (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to give sulfoxide 9 as a white solid (13.6 mg, 64%); 1H NMR (400 MHz, CDCl3+6 drops CD3OD) δ 7.35-7.50 (m, 4H), 7.60 (m, 2H), 7.78 (s, 2H), 8.35 (d, J=2.0 Hz, 1H), 8.40 (d, J=2.0 Hz, 1H).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
10.5 μL
Type
reactant
Reaction Step One
Quantity
224 μL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[C:10]3[C:16]([C:17]4[CH:18]=[N:19][NH:20][CH:21]=4)=[CH:15][NH:14][C:11]3=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:22]O>C(O)(=O)C>[C:1]1([S:7]([C:8]2[CH:9]=[C:10]3[C:16]([C:17]4[CH:21]=[N:20][NH:19][CH:18]=4)=[CH:15][NH:14][C:11]3=[N:12][CH:13]=2)=[O:22])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=C2C(=NC1)NC=C2C=2C=NNC2
Name
Quantity
10.5 μL
Type
reactant
Smiles
OO
Name
Quantity
224 μL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified by preparative LCMS (column LUNA 10 μl C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)C=1C=C2C(=NC1)NC=C2C=2C=NNC2
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.